chemical structure and physical properties of nitrosonipecotic acid
chemical structure and physical properties of nitrosonipecotic acid
Chemical Structure, Physical Properties, and Analytical Workflows
Executive Summary
N-Nitrosonipecotic acid (NNIP) is a critical biomarker in the fields of molecular toxicology and epidemiological oncology. As the terminal, stable urinary metabolite of areca-nut-derived nitrosamines—specifically N-nitrosoguvacoline (NGL) and N-nitrosoguvacine (NGC)—NNIP provides a quantifiable measure of exposure to carcinogenic compounds generated during betel quid chewing[1]. This whitepaper provides a rigorous examination of NNIP’s chemical structure, physical properties, metabolic pathways, and the validated analytical protocols required for its extraction and quantification in complex biological matrices.
Chemical Structure & Physical Properties
NNIP (1-Nitroso-3-piperidinecarboxylic Acid) is characterized by a piperidine ring substituted with a carboxylic acid group at the C3 position and a nitroso group (-N=O) attached to the nitrogen atom. This dual functionalization imparts high polarity and water solubility, which dictates its pharmacokinetic behavior (rapid renal clearance) and necessitates specialized analytical extraction techniques[2].
Table 1: Chemical and Physical Data Summary
| Property | Value / Description |
| Chemical Name | 1-Nitroso-3-piperidinecarboxylic Acid[2] |
| IUPAC Name | 1-nitrosopiperidine-3-carboxylic acid[3] |
| CAS Registry Number | 65445-62-7[2] |
| Molecular Formula | C₆H₁₀N₂O₃[2] |
| Molecular Weight | 158.16 g/mol [2] |
| Isotopic Standard CAS | 1329834-25-4 (NNIP-d4)[4] |
| Appearance | Crystalline solid / Light yellow powder |
| Solubility | Highly soluble in water, methanol, and DMSO |
Metabolic Pathway & Toxicological Significance
The toxicological relevance of NNIP lies in its origin. Arecoline and arecaidine, the primary alkaloids in the areca nut, undergo nitrosation in the oral cavity (facilitated by salivary nitrite) to form NGL and NGC[5]. These intermediate nitrosamines are highly reactive and have been implicated in the pathogenesis of oral squamous cell carcinoma (OSCC) and oral submucous fibrosis (OSF)[6].
Once absorbed systemically, NGL and NGC are rapidly metabolized in the liver. demonstrated that when rats were administered NGL, 66% of the dose was excreted in the urine as NNIP[1]. Because NNIP does not undergo further degradation, it serves as an ideal, stable biomarker for assessing endogenous nitrosation and areca-nut exposure[7].
Metabolic pathway of areca-nut alkaloids to the terminal biomarker NNIP.
Experimental Protocols: Extraction and Quantification
Due to the trace levels (parts-per-billion) of NNIP in urine and its high polarity, standard liquid-liquid extraction (LLE) is inefficient. A self-validating Solid-Phase Extraction (SPE) coupled with LC-MS/MS is the gold standard. The inclusion of a deuterated internal standard (NNIP-d4) is mandatory to correct for matrix effects and ion suppression, ensuring the trustworthiness of the quantitative data[4].
Step-by-Step Methodology
Step 1: Sample Preparation & Internal Standard Spiking
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Action: Thaw urine samples to room temperature. Aliquot 1.0 mL of urine into a microcentrifuge tube. Spike with 10 µL of NNIP-d4 internal standard (1 µg/mL in methanol).
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Causality: Spiking the sample before extraction ensures that any analyte loss during the SPE process is proportionally mirrored by the internal standard, creating a self-validating recovery metric.
Step 2: Solid-Phase Extraction (SPE)
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Action: Condition a Hydrophilic-Lipophilic Balance (HLB) SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL methanol followed by 1 mL LC-MS grade water. Load the spiked urine sample. Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences. Elute NNIP with 1 mL of 100% methanol.
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Causality: The HLB sorbent contains both lipophilic divinylbenzene and hydrophilic N-vinylpyrrolidone. This dual nature is critical for retaining the highly polar carboxylic acid moiety of NNIP while allowing the removal of urinary salts that would otherwise cause severe ion suppression in the mass spectrometer.
Step 3: Concentration and Reconstitution
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Action: Evaporate the methanolic eluate to complete dryness under a gentle stream of high-purity nitrogen gas (N₂) at 40°C. Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., 0.1% formic acid in 5% acetonitrile).
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Causality: Nitrogen evaporation concentrates the analyte 10-fold, pushing the concentration above the LC-MS/MS Limit of Detection (LOD), which is essential for detecting physiological ppb levels.
Step 4: LC-MS/MS Analysis
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Action: Inject 5 µL onto a C18 reversed-phase column. Operate the mass spectrometer in Electrospray Ionization (ESI) positive mode using Multiple Reaction Monitoring (MRM).
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Causality: MRM provides unparalleled specificity by filtering for the precursor ion (m/z 159.1 for[M+H]⁺) and specific product ions, eliminating background noise from co-eluting urinary metabolites.
Step-by-step analytical workflow for NNIP quantification in biological matrices.
References
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Ohshima, H., Friesen, M., & Bartsch, H. (1989). Identification in rats of N-nitrosonipecotic acid as a major urinary metabolite of the areca-nut alkaloid-derived nitrosamines, N-nitrosoguvacoline and N-nitrosoguvacine. Cancer Letters, 44(3), 211-216. URL:[Link]
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IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2004). Betel-quid and Areca-nut Chewing and Some Areca-nut-derived Nitrosamines. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 85. URL:[Link]
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Fisher Scientific / Toronto Research Chemicals. N-Nitroso Nipecotic Acid-d4 (Major) Analytical Standard Specifications. URL:[Link]
Sources
- 1. Identification in rats of N-nitrosonipecotic acid as a major urinary metabolite of the areca-nut alkaloid-derived nitrosamines, N-nitrosoguvacoline and N-nitrosoguvacine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. riverxlab.com [riverxlab.com]
- 3. N-Nitroso Nipecotic Acid - SRIRAMCHEM [sriramchem.com]
- 4. N-Nitroso Nipecotic Acid-d4 (Major), TRC 1 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.be]
- 5. Betel-quid and Areca-nut Chewing - Betel-quid and Areca-nut Chewing and Some Areca-nut-derived Nitrosamines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Some Areca-nut-derived N-Nitrosamines - Betel-quid and Areca-nut Chewing and Some Areca-nut-derived Nitrosamines - NCBI Bookshelf [ncbi.nlm.nih.gov]
